2-Chloro-3-isothiocyanatopropene

Description

The exact mass of the compound 2-Chloroallyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-isothiocyanatopropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-isothiocyanatopropene including the price, delivery time, and more detailed information at info@benchchem.com.

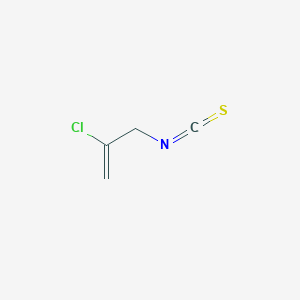

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBFPSVUFUDQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161951 | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-31-4 | |

| Record name | 2-Chloro-3-isothiocyanato-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlor-3-isothiocyanato-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-isothiocyanatopropene

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4), a pivotal chemical intermediate in modern synthetic chemistry. Possessing a unique bifunctional structure with both a reactive isothiocyanate group and an electrophilic 2-chloroallyl moiety, this compound serves as a versatile building block, most notably in the agrochemical sector for the synthesis of neonicotinoid insecticides. This document consolidates critical data on its physicochemical properties, predicted spectroscopic characteristics, detailed synthesis protocols, and key reactivity profiles. Emphasis is placed on the mechanistic underpinnings of its transformations, particularly the industrial-scale synthesis of the key heterocyclic precursor, 2-chloro-5-chloromethylthiazole (CCMT). This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Chemical Identity and Physicochemical Properties

2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a colorless to pale yellow liquid characterized by the pungent odor typical of isothiocyanates.[1][2] Its bifunctional nature is the cornerstone of its synthetic utility, offering two distinct points for chemical modification.[2][3]

The physical and chemical properties reported in the literature show some variation, which is common for technical-grade industrial intermediates. The data is summarized below for clarity.

Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

| Property | Value(s) | Source(s) |

| CAS Number | 14214-31-4 | [4][5] |

| Molecular Formula | C₄H₄ClNS | [4][5] |

| Molecular Weight | 133.60 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | 182 °C at 760 mmHg; 73-76 °C at 2.4 kPa | [4][5] |

| Density | 1.27 g/cm³ | [4] |

| Refractive Index | ~1.556 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

| Vapor Pressure | 0.95 hPa at 20 °C; 6.29 hPa at 50 °C |

Predicted Spectroscopic Profile

2.1 Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the highly characteristic, strong, and broad absorption of the isothiocyanate group.

-

~2150-2080 cm⁻¹ (strong, broad): Asymmetric C=N=C stretch of the isothiocyanate (-NCS) group. This is the most prominent and diagnostic peak.[6][7]

-

~3100-3000 cm⁻¹ (medium): C-H stretch from the vinylic (=C-H) protons.[8]

-

~1630 cm⁻¹ (weak to medium): C=C stretch of the alkene.[7]

-

~800-600 cm⁻¹ (strong): C-Cl stretch from the vinyl chloride moiety.[7]

-

~1420 cm⁻¹ (medium): CH₂ scissoring of the methylene group adjacent to the NCS group.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will show three distinct signals corresponding to the three non-equivalent protons in the 2-chloroallyl system.

-

~5.5-6.5 ppm (multiplet, 1H): This region is characteristic of the geminal vinylic protons (H₂C=). The presence of a neighboring chlorine atom and the overall electronic structure will influence the exact shift.[9][10][11]

-

~5.4-5.5 ppm (multiplet, 1H): The second geminal vinylic proton. These two protons will appear as distinct signals and will likely show geminal, and potentially long-range, coupling.[9][10]

-

~4.1-4.3 ppm (singlet or narrow multiplet, 2H): This downfield shift for the methylene protons (-CH₂-) is due to the adjacent electron-withdrawing isothiocyanate group.[12]

The carbon spectrum will display four signals, with the isothiocyanate carbon being a key, albeit sometimes challenging, signal to observe.

-

~130-140 ppm (broad): The central carbon of the isothiocyanate group (-N=C=S ). This signal is often very broad and can have a low signal-to-noise ratio due to quadrupolar relaxation and the specific dynamics of the NCS group, a phenomenon sometimes referred to as "near-silence".[13][14][15]

-

~135-145 ppm: The chlorinated sp² carbon of the alkene (=

-

~115-125 ppm: The terminal sp² carbon of the alkene (=CH₂).

-

~45-55 ppm: The sp³ carbon of the methylene group (-CH₂-NCS).[16]

2.3 Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would provide key structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): A distinct molecular ion peak cluster would be expected at m/z 133 and m/z 135 . The characteristic 3:1 intensity ratio of these peaks is definitive proof of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[17][18]

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A significant fragment at m/z 98 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond. This would be a stable allyl cation.

-

Loss of NCS radical: A fragment corresponding to the loss of the isothiocyanate group would yield a 2-chloroallyl cation at m/z 75 and m/z 77 (again, in a 3:1 ratio).

-

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen could lead to fragments corresponding to the loss of the vinyl chloride moiety.

-

Synthesis and Manufacturing Workflow

The primary industrial synthesis of 2-Chloro-3-isothiocyanatopropene involves a nucleophilic substitution reaction using readily available starting materials.[5]

Workflow Diagram

Caption: Industrial synthesis workflow for 2-Chloro-3-isothiocyanatopropene.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-isothiocyanatopropene

Causality: This procedure is based on a standard SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the thiocyanate anion nucleophilic. A phase-transfer catalyst like tetrabutylammonium bromide can be used, especially in less polar solvents like toluene, to facilitate the transport of the thiocyanate anion into the organic phase.

-

Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).

-

Charging Reagents: To the flask, add sodium thiocyanate (NaSCN, 97.3 g, 1.2 mol) and 250 mL of anhydrous acetonitrile. If using toluene as a solvent, add a catalytic amount of tetrabutylammonium bromide (e.g., 2.5 g).

-

Addition of Substrate: Begin vigorous stirring and add 2,3-dichloropropene (111.0 g, 1.0 mol) dropwise from the dropping funnel over 30 minutes. An initial exotherm may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C in acetonitrile) and maintain for 3.5-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride (NaCl) and any unreacted NaSCN. Wash the filter cake with a small amount of fresh solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (e.g., 73-76 °C at 2.4 kPa) to yield the final product as a clear, colorless to pale yellow liquid.[5]

Chemical Reactivity and Mechanistic Pathways

The synthetic value of 2-Chloro-3-isothiocyanatopropene stems from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.[2][3]

4.1 Nucleophilic Addition to the Isothiocyanate Group

The central carbon of the -N=C=S group is highly electrophilic and readily undergoes attack by nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to the construction of many heterocyclic systems.[3]

4.2 Electrophilic Nature of the 2-Chloroallyl Group

The molecule contains two potential sites for nucleophilic substitution: the allylic carbon and the vinylic carbon. The allylic C-Cl bond is significantly more reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent pi-system. This allows for the selective introduction of nucleophiles at this position.[3]

4.3 Key Application: Cyclization to 2-chloro-5-chloromethylthiazole (CCMT)

The most significant industrial application of 2-Chloro-3-isothiocyanatopropene is its conversion to 2-chloro-5-chloromethylthiazole (CCMT), a crucial building block for neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][19] The reaction proceeds via an electrophilic cyclization pathway.

Caption: Mechanism for the synthesis of CCMT from 2-Chloro-3-isothiocyanatopropene.

-

Electrophilic Addition: A chlorinating agent (e.g., chlorine gas, sulfuryl chloride) adds across the double bond. This proceeds via a chloronium ion intermediate, leading to the formation of a more stable carbocation on the internal carbon.

-

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the isothiocyanate group acts as an internal nucleophile, attacking the carbocation.

-

Aromatization: Subsequent elimination and rearrangement lead to the formation of the stable, aromatic thiazole ring.

Causality: This protocol uses a controlled chlorination to initiate the cyclization cascade. The choice of a non-polar solvent like 1,2-dichloroethane is typical for reactions involving chlorine gas. The reaction is run at a controlled temperature to minimize side reactions and decomposition. The final neutralization step is critical to deprotonate the thiazole hydrochloride salt to yield the free base product.

-

Reactor Setup: In a well-ventilated fume hood, equip a 250 mL jacketed reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., NaOH solution).

-

Charging Reagents: Add 1,2-dichloroethane (150 mL) to the reactor, followed by 2-Chloro-3-isothiocyanatopropene (15.0 g, 0.112 mol).

-

Chlorination: Cool the stirred solution to 25-30 °C using a circulating bath. Slowly bubble chlorine gas (approx. 8.0 g, 0.112 mol) through the solution over 3 hours, ensuring the temperature does not exceed 40 °C.

-

Reaction: After the chlorine addition is complete, continue stirring the mixture at the same temperature for an additional 7-8 hours. A precipitate of 2-chloro-5-chloromethylthiazole hydrochloride will form.

-

Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold 1,2-dichloroethane.

-

Neutralization: Suspend the filter cake in water (100 mL) and adjust the pH to 4-6 by the careful addition of a 10% sodium bicarbonate solution. The product will separate as a dense lower layer.

-

Final Product: Separate the lower organic layer, which is the pure 2-chloro-5-chloromethylthiazole product. It can be used directly or further dried. The yield is typically high (e.g., >85%).

Applications in Pharmaceutical and Agrochemical Discovery

While the primary documented use of 2-Chloro-3-isothiocyanatopropene is in the agrochemical field, its inherent reactivity makes it a valuable scaffold for discovery chemistry.[19] The thiazole ring, readily accessible from this intermediate, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib .[3][20]

The ability to generate substituted thiazoles and other sulfur-nitrogen heterocycles makes this intermediate a potentially useful starting point for creating libraries of novel compounds for screening against various biological targets.[21][22][23]

Safety and Handling

2-Chloro-3-isothiocyanatopropene is a hazardous substance and must be handled with extreme care by trained personnel.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 2); Skin Corrosion (Category 1C); Serious Eye Damage (Category 1); Acute Toxicity, Inhalation (Category 1).[20]

-

Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin).[20]

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[20]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

-

ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

-

Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

International Journal of Health and Biological Sciences. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

ACS Publications. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. Retrieved from [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]

-

RSC Publishing. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved from [Link]

-

Gauth. (n.d.). How many NMR signals are possible for vinyl chloride in 1H NMR?. Retrieved from [Link]

-

ResearchGate. (n.d.). A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

UMass. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Prezi. (n.d.). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 14214-31-4: 2-Chloro-3-isothiocyanato-1-propene [cymitquimica.com]

- 3. media.neliti.com [media.neliti.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scribd.com [scribd.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Group Frequencies [owl.umass.edu]

- 9. VINYL CHLORIDE(75-01-4) 1H NMR [m.chemicalbook.com]

- 10. Solved: How many NMR signals are possible for vinyl chloride in 1H NMR? H H H a (e) l (b) 2 (c) 3 [Chemistry] [gauthmath.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 18. prezi.com [prezi.com]

- 19. lookchem.com [lookchem.com]

- 20. Ritonavir - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 23. sysrevpharm.org [sysrevpharm.org]

An In-depth Technical Guide to 2-Chloro-3-isothiocyanatoprop-1-ene

Abstract: This technical guide provides a comprehensive overview of 2-chloro-3-isothiocyanatoprop-1-ene, a versatile bifunctional reagent with significant applications in synthetic chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its physicochemical properties, detail a validated synthetic protocol, and discuss its reactivity profile. The document aims to serve as a critical resource for researchers, chemists, and drug development professionals by synthesizing technical data with practical insights into its application as a synthetic intermediate, particularly in the agrochemical sector. Safety, handling, and toxicological aspects are also addressed to ensure its responsible use in a laboratory and industrial context.

Chemical Identity and Nomenclature

The compound in focus is a trifunctional molecule containing an alkene, a vinyl chloride, and an isothiocyanate group. These features dictate its reactivity and nomenclature.

IUPAC Name

The correct and systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-chloro-3-isothiocyanato-prop-1-ene .[1][2][3] The numbering of the carbon chain prioritizes the double bond, which starts at position 1. Consequently, the chlorine atom is located at position 2, and the isothiocyanate group is at position 3.

Synonyms and Common Identifiers

In literature and commercial listings, this compound is frequently referred to by several other names. Understanding these synonyms is crucial for exhaustive literature searches.

Key Identifiers:

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for planning reactions, purification procedures, and for safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Pungent | [4] |

| Boiling Point | 73-76 °C at 2.4 kPa | [1][3] |

| Density | ~1.27 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][6] |

| Refractive Index | ~1.556 | [5][6] |

Synthesis and Manufacturing

The primary industrial synthesis of 2-chloro-3-isothiocyanatoprop-1-ene involves the reaction of an allyl halide with a thiocyanate salt. This nucleophilic substitution is a robust and scalable method.

Synthetic Route

The most common synthesis involves the reaction of 2,3-dichloropropene with sodium thiocyanate (NaSCN).[1][3][6] The reaction proceeds via a nucleophilic substitution where the thiocyanate ion displaces the primary allylic chloride. The vinyl chloride moiety is significantly less reactive under these conditions. An optional subsequent heating step can be employed to isomerize any formed 2-chloroallyl thiocyanate intermediate to the more stable isothiocyanate product.[7][8]

// Nodes Reactants [label="2,3-Dichloropropene\n+ Sodium Thiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Solvent: Acetonitrile\nCatalyst (optional)\nHeat (Reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Crude Product Mixture\n(Isothiocyanate, Thiocyanate,\nNaCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Solvent Removal\n(Concentration)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Vacuum Distillation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure 2-Chloro-3-isothiocyanato-\nprop-1-ene", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction [label="1."]; Conditions -> Reaction; Reaction -> Mixture [label="2."]; Mixture -> Filtration [label="3. Remove NaCl"]; Filtration -> Concentration [label="4."]; Concentration -> Purification [label="5."]; Purification -> Product [label="6. Isolate Product"]; }

Caption: General workflow for the synthesis of 2-chloro-3-isothiocyanatoprop-1-ene.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.[1][3][8]

Objective: To synthesize 2-chloro-3-isothiocyanatoprop-1-ene from 2,3-dichloropropene.

Materials:

-

2,3-Dichloropropene (1.0 eq)

-

Sodium thiocyanate (1.1 eq)

-

Acetonitrile (solvent)

-

Phase-transfer catalyst (e.g., Aliquat 336, optional but recommended)

Procedure:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Scientist's Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, which could hydrolyze the isothiocyanate product.

-

-

Charging Reactants: Charge the flask with acetonitrile, 2,3-dichloropropene, sodium thiocyanate, and the phase-transfer catalyst.

-

Scientist's Note: Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile (SCN⁻). A phase-transfer catalyst is used to improve the solubility and reactivity of the thiocyanate salt in the organic medium.[8][9]

-

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-4 hours.[1][3] Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium thiocyanate.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[3]

-

Scientist's Note: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure and may decompose upon excessive heating.

-

Chemical Reactivity and Applications

The utility of 2-chloro-3-isothiocyanatoprop-1-ene stems from its dual reactivity. The isothiocyanate group is a potent electrophile, while the 2-chloroallyl moiety offers sites for other transformations.

Reactivity of the Isothiocyanate Group

The central carbon atom of the -N=C=S group is highly electrophilic and readily reacts with nucleophiles.[10][11][12]

-

Reaction with Amines: Primary and secondary amines add to the isothiocyanate to form N,N'-disubstituted thioureas. This is a cornerstone reaction for creating complex molecules and for bioconjugation, as the amino groups of proteins (e.g., lysine side chains) can be targeted.[10]

-

Reaction with Thiols and Alcohols: These nucleophiles can also add to the isothiocyanate group, though the reaction is typically slower than with amines.

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.

Key Applications

The primary documented use of 2-chloro-3-isothiocyanatoprop-1-ene is as a key intermediate in the synthesis of neonicotinoid insecticides.[1][3][5] Specifically, it is a building block for major agrochemicals like thiamethoxam and clothianidin.[1][5][6] Its structure allows for the construction of the core heterocyclic systems of these active ingredients.

Safety and Toxicology

2-Chloro-3-isothiocyanatoprop-1-ene is a hazardous substance and must be handled with appropriate precautions. Isothiocyanates, in general, are known irritants and lachrymators.[7][13]

-

Acute Toxicity: The compound is classified as toxic if swallowed, and highly toxic via dermal or inhalation routes.[3] The intravenous LD₅₀ in mice is reported as 56 mg/kg.[3]

-

Hazards: It is known to cause severe skin corrosion and eye damage.[3]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

While this specific chloro-derivative has limited public toxicological data, the parent compound, allyl isothiocyanate, is known to be a strong irritant to the skin and mucous membranes.[13] It is also genotoxic in some experimental systems.[13][14] Given these facts, 2-chloro-3-isothiocyanatoprop-1-ene should be treated as a substance with significant health risks.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.

| Spectroscopic Data | Interpretation |

| IR Spectrum | A strong, characteristic absorption band is expected in the region of 2050-2150 cm⁻¹ for the asymmetric N=C=S stretch. The C=C stretch of the alkene will appear around 1640 cm⁻¹. |

| ¹H NMR | The spectrum will show signals for the two diastereotopic protons of the CH₂= group and the two protons of the -CH₂NCS group. |

| ¹³C NMR | Distinct signals for the four carbons will be present: the two sp² carbons of the alkene, the sp³ carbon attached to the NCS group, and the highly characteristic sp carbon of the isothiocyanate group (typically >130 ppm). |

| Mass Spec | The mass spectrum will show a molecular ion peak (M⁺) and an isotopic pattern (M+2) with a ~3:1 ratio, which is characteristic of a compound containing one chlorine atom. |

Note: A reference IR spectrum is available in the NIST Chemistry WebBook.[2]

Conclusion

2-Chloro-3-isothiocyanatoprop-1-ene is a valuable and reactive chemical intermediate with a well-defined role in the agrochemical industry. Its synthesis is straightforward, but its handling requires stringent safety measures due to its inherent toxicity and reactivity. A thorough understanding of its chemical properties, reactivity, and safety profile, as outlined in this guide, is paramount for any researcher or professional intending to work with this compound.

References

-

Allyl Isothiocyanate. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf. [Link]

-

Allyl isothiocyanate. Wikipedia. [Link]

-

Short-term toxicity study of allyl isothiocyanate in rats. PubMed. [Link]

-

Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. [Link]

-

Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells. PubMed. [Link]

-

2-Chloroallyl isothiocyanate. NIST Chemistry WebBook. [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]

-

Differentiated Effects of Allyl Isothiocyanate in Diabetic Rats: From Toxic to Beneficial Action. MDPI. [Link]

-

Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. MDPI. [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]

- Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.

-

Patent No. US 8,785,673 B2. ResearchGate. [Link]

Sources

- 1. 2-chloro-3-isothiocyanato-prop-1-ene | 14214-31-4 [chemicalbook.com]

- 2. 2-Chloroallyl isothiocyanate [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. CAS 14214-31-4: 2-Chloro-3-isothiocyanato-1-propene [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 2-chloro-3-isothiocyanato-prop-1-ene CAS#: 14214-31-4 [m.chemicalbook.com]

- 7. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-Chloro-3-isothiocyanatopropene molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-3-isothiocyanatopropene: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-isothiocyanatopropene, a bifunctional molecule with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical principles, practical methodologies, and safety considerations associated with this versatile reagent.

Core Molecular Identity and Physicochemical Properties

2-Chloro-3-isothiocyanatopropene (CAS Number: 14214-31-4) is a halogenated organosulfur compound featuring both a reactive isothiocyanate group and a chloroallyl moiety.[1] This unique combination of functional groups makes it a valuable intermediate for introducing complex structural motifs in organic synthesis.[1][2][3]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and safety assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClNS | [1][4][5][6][7] |

| Molecular Weight | 133.60 g/mol | [1][4][5][6][7] |

| CAS Number | 14214-31-4 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | ~182 °C | [5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][6] |

| Key Synonyms | 2-Chloroallyl isothiocyanate, β-Chloroallyl isothiocyanate | [1] |

Synthesis Protocol: A Self-Validating Approach

The primary manufacturing method for 2-Chloro-3-isothiocyanatopropene involves a nucleophilic substitution reaction between 2,3-dichloropropene and an inorganic thiocyanate salt.[4][6][7] The choice of solvent and catalyst is critical for optimizing reaction yield and purity.

Experimental Protocol: Synthesis of 2-Chloro-3-isothiocyanatopropene

Principle: This synthesis leverages the higher reactivity of the primary allylic chloride in 2,3-dichloropropene towards SN2 displacement by the thiocyanate anion, compared to the vinylic chloride. The thiocyanate ion initially forms an alkyl thiocyanate, which rapidly rearranges to the more stable isothiocyanate isomer.

Step-by-Step Methodology:

-

Reactor Setup: Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe with acetonitrile as the solvent.[4][6]

-

Reagent Addition: Add 2,3-dichloropropene and sodium thiocyanate (NaSCN) to the solvent.[4][6] A phase-transfer catalyst may be included to enhance the reaction rate.

-

Thermal Conditions: Heat the reaction mixture to reflux and maintain for approximately 3.5 hours, monitoring the reaction progress by TLC or GC analysis.[4][6][7]

-

Work-up and Filtration: After cooling, filter the mixture to remove the insoluble sodium chloride byproduct and any unreacted sodium thiocyanate.[7]

-

Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The residue can be redissolved in a solvent like dichloromethane, filtered again to remove any remaining insolubles, and then reconcentrated.[7]

-

Purification: The crude product is purified by vacuum distillation to yield 2-Chloro-3-isothiocyanatopropene as a colorless to pale yellow liquid.[4][7]

Workflow Visualization

Caption: Synthetic workflow for 2-Chloro-3-isothiocyanatopropene production.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-3-isothiocyanatopropene stems from its dual reactivity. The isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles, while the chloroallyl group offers sites for further functionalization.

Isothiocyanate Group Reactivity

The carbon atom of the isothiocyanate moiety (–N=C=S) is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is central to its application in building complex heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals.[1][3]

-

Reaction with Amines: Forms thiourea derivatives.

-

Reaction with Alcohols/Thiols: Forms thiocarbamates and dithiocarbamates, respectively.

This reactivity profile is fundamental to its role as a key intermediate in the synthesis of neonicotinoid insecticides like thiamethoxam and clothianidin.[4][6][7]

Chloroallyl Group Reactivity

The 2-chloroallyl portion of the molecule provides additional reaction pathways:

-

Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles, although this is less favorable than reactions at the isothiocyanate group.

-

Addition Reactions: The double bond can participate in various addition reactions.

The interplay between these functional groups allows for sequential, regioselective reactions, making it a strategic building block for creating molecular diversity.

Logical Relationship Diagram

Caption: Reactivity and application pathways of the title compound.

Relevance in Drug Discovery

While its most prominent documented use is in agrochemicals, the structural motifs of 2-Chloro-3-isothiocyanatopropene are highly relevant to drug discovery.

-

Isothiocyanates in Medicinal Chemistry: Isothiocyanates are a well-established class of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] Their ability to interact with biological targets makes them a key pharmacophore in drug design.[3]

-

Role of Chlorine in Pharmaceuticals: Chlorine is a vital element in medicinal chemistry, present in over 250 FDA-approved drugs.[9] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a strategic tool for optimizing drug candidates.[9]

The presence of both these features in a single, small molecule makes 2-Chloro-3-isothiocyanatopropene an attractive starting point for library synthesis in lead discovery campaigns.

Safety, Handling, and Hazard Profile

Due to its high reactivity, 2-Chloro-3-isothiocyanatopropene is a hazardous substance that requires strict safety protocols.

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[4][7][10] |

| Acute Toxicity (Dermal) | 2 | H310: Fatal in contact with skin[4][10] |

| Acute Toxicity (Inhalation) | 1 | H330: Fatal if inhaled[4][10] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[4][10] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[4][10] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and protective clothing.[10] Respiratory protection may be required for certain operations.[10]

-

Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[10][11] The container should be kept tightly closed.[10]

Conclusion

2-Chloro-3-isothiocyanatopropene is a potent synthetic intermediate whose value is defined by its bifunctional nature. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization. For researchers in agrochemical and pharmaceutical development, this compound offers a reliable pathway to complex molecular architectures and serves as a testament to the synthetic power of strategically functionalized small molecules.

References

-

PubChem. 2-Chlor-3-isothiocyanato-1-propene. [Link]

-

LookChem. Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

Sources

- 1. CAS 14214-31-4: 2-Chloro-3-isothiocyanato-1-propene [cymitquimica.com]

- 2. Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 14214-31-4 CAS MSDS (2-chloro-3-isothiocyanato-prop-1-ene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-chloro-3-isothiocyanato-prop-1-ene CAS#: 14214-31-4 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2-Chloro-3-isothiocyanatopropene | 14214-31-4 [sigmaaldrich.cn]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-isothiocyanatopropene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-chloro-3-isothiocyanatopropene (CAS No. 14214-31-4), a reactive and versatile intermediate in synthetic and agricultural chemistry.[1][2] Due to the absence of publicly available, experimentally-derived spectra, this document synthesizes a predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of this molecule's analytical signature for identification, purity assessment, and reaction monitoring.

Introduction: The Chemical Identity of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a bifunctional organic molecule with the chemical formula C₄H₄ClNS.[1][3][4] It possesses a unique structure featuring a vinyl chloride moiety and an allyl isothiocyanate group, rendering it highly reactive and useful in a variety of chemical transformations.[1] Its applications are notable in the synthesis of insecticides like thiamethoxam and clothianidin.[2][4] The compound is typically a colorless to pale yellow liquid with a pungent odor characteristic of isothiocyanates.[1]

Understanding the spectroscopic characteristics of this molecule is paramount for any researcher working with it. Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification, assessment of purity, and tracking of its transformation in chemical reactions.

Figure 1: Molecular structure of 2-Chloro-3-isothiocyanatopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₂=) | 5.3 - 5.5 | Doublet of doublets (dd) | 2H |

| H-3 (-CH₂-NCS) | 4.1 - 4.3 | Singlet (s) or very narrow triplet | 2H |

Causality behind Predictions:

-

H-1 (CH₂=): These are vinylic protons. Their chemical shift is downfield due to the anisotropic effect of the double bond. The presence of the electronegative chlorine atom on the same carbon (C2) will further deshield them, pushing their signal to the 5.3-5.5 ppm range. They will likely appear as two distinct signals, each a doublet, due to geminal coupling and coupling to each other.

-

H-3 (-CH₂-NCS): These protons are on a carbon adjacent to the electron-withdrawing isothiocyanate group. This deshielding effect will place their signal in the 4.1-4.3 ppm region. Since there are no adjacent protons, they are expected to appear as a singlet. A very small long-range coupling to the vinylic protons might cause slight broadening or a very narrow triplet.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals, one for each carbon atom in a unique chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (=CH₂) | 115 - 125 | Sp² hybridized carbon of a terminal alkene. |

| C-2 (=C(Cl)-) | 135 - 145 | Sp² hybridized carbon attached to an electronegative chlorine atom. |

| C-3 (-CH₂-NCS) | 45 - 55 | Sp³ hybridized carbon attached to the nitrogen of the isothiocyanate group. |

| C-4 (-N=C=S) | 125 - 135 | Central carbon of the isothiocyanate group, known to resonate in this region. |

Causality behind Predictions:

-

The chemical shifts are predicted based on standard values for similar functional groups.[5][6][7][8]

-

The presence of the electronegative chlorine atom on C-2 will cause a significant downfield shift for this carbon.[9]

-

The isothiocyanate carbon (C-4) has a characteristic chemical shift in the 125-135 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of 2-chloro-3-isothiocyanatopropene is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of C-1 and C-3.

-

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-3-isothiocyanatopropene is expected to be dominated by the strong, characteristic absorption of the isothiocyanate group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N=C=S | 2050 - 2150 (strong, broad) | Asymmetric stretch |

| C=C | 1640 - 1680 (medium) | Alkene stretch |

| =C-H | 3010 - 3095 (medium) | Vinylic C-H stretch |

| C-Cl | 600 - 800 (medium to strong) | C-Cl stretch |

Causality behind Predictions:

-

N=C=S Asymmetric Stretch: This is the most characteristic peak for an isothiocyanate and is expected to be a very strong and broad absorption in the 2050-2150 cm⁻¹ region.[10][11] Its intensity and position are diagnostic for the presence of this functional group.

-

C=C Stretch: The carbon-carbon double bond of the alkene will show a medium intensity absorption around 1640-1680 cm⁻¹.

-

Vinylic C-H Stretch: The stretching vibrations of the hydrogens attached to the double bond will appear at wavenumbers just above 3000 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 2-chloro-3-isothiocyanatopropene is 133.60 g/mol .[2][3][4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster:

-

A peak at m/z = 133 (for the ³⁵Cl isotope).

-

A peak at m/z = 135 (for the ³⁷Cl isotope) with an intensity of approximately one-third of the m/z 133 peak.

-

-

Key Fragmentation Pathways: Isothiocyanates often undergo characteristic fragmentation patterns.[12][13]

-

Loss of Cl: A significant fragment at m/z = 98 corresponding to the loss of a chlorine radical.

-

Formation of CH₂NCS⁺: A peak at m/z = 72 is a common fragment for alkyl isothiocyanates.[12]

-

Loss of NCS: A fragment corresponding to the loss of the isothiocyanate group, leaving the C₃H₄Cl⁺ cation at m/z = 75.

-

Figure 3: Plausible fragmentation pathway for 2-chloro-3-isothiocyanatopropene.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system (GC-MS) is ideal. GC-MS provides separation from any impurities before mass analysis.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method that will induce reproducible fragmentation patterns.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

-

Conclusion

While direct experimental spectroscopic data for 2-chloro-3-isothiocyanatopropene is not widely published, a robust and reliable spectroscopic profile can be predicted through the analysis of its structural components and comparison with analogous compounds. This guide provides a detailed, theoretically grounded framework for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this important chemical intermediate. The predicted data and outlined protocols offer a solid foundation for researchers to identify, characterize, and utilize 2-chloro-3-isothiocyanatopropene with confidence in their synthetic and analytical endeavors.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved from [Link]

- Forster, D., & Goodgame, D. M. L. (1965). Infrared Spectra (400-200 Cm.⁻¹) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(6), 823-826.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected in the autolysates of B. vulgaris. Retrieved from [Link]

- Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(49), 11951-11959.

-

Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Allyl Isothiocyanate. Retrieved from [Link]

- Toledo-Martin, E. M., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(20), 4449-4462.

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

PubChem. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (1E)-1-Chloro-1-propene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 44. Retrieved from [Link]

-

The Good Scents Company. (n.d.). allyl isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

- Logue, B. A., et al. (2014). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. Analytical and Bioanalytical Chemistry, 406(10), 2421-2428.

- Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1-13.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

IARC Publications. (n.d.). ALLYL ISOTHIOCYANATE 1. Exposure Data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropyl isothiocyanate. Retrieved from [Link]

- Roman, R., & Varela, J. A. (2014).

Sources

- 1. CAS 14214-31-4: 2-Chloro-3-isothiocyanato-1-propene [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-isothiocyanatopropene 14214-31-4 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-isothiocyanatopropene from 2,3-Dichloropropene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloro-3-isothiocyanatopropene, a critical chemical intermediate, from the readily available precursor 2,3-dichloropropene. This document is tailored for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries where this synthon is of considerable value, particularly in the manufacturing of neonicotinoid insecticides such as thiamethoxam and clothianidin.[1][2][3] We will dissect the underlying reaction mechanism, focusing on the challenges posed by the ambident nature of the thiocyanate nucleophile, and present field-proven strategies for selectively synthesizing the desired isothiocyanate isomer. A detailed, step-by-step experimental protocol is provided, alongside discussions on process optimization, the role of phase-transfer catalysis, and essential safety considerations for handling the hazardous materials involved.

Introduction: Strategic Importance of 2-Chloro-3-isothiocyanatopropene

2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4) is a bifunctional molecule featuring both a reactive isothiocyanate group and an allylic chloride.[4] This unique structural arrangement makes it a versatile building block in organic synthesis.[5][6] Its primary industrial application lies in its role as a key precursor for the synthesis of widely used insecticides, where the isothiocyanate moiety is incorporated into the final active molecule.[2][3]

The synthesis from 2,3-dichloropropene represents the most direct and economically viable route. However, the reaction is not a simple nucleophilic substitution. It is governed by the nuanced reactivity of the thiocyanate ion, which can lead to the formation of an undesired isomeric byproduct. This guide aims to elucidate the principles required to navigate this complexity and achieve a high-yield, selective synthesis.

The Core Mechanistic Challenge: Ambident Nucleophilicity

The central challenge in this synthesis arises from the fact that the thiocyanate ion ([SCN]⁻) is an ambident nucleophile. It possesses two nucleophilic centers: the sulfur atom and the nitrogen atom.[7] Consequently, its reaction with an electrophile like 2,3-dichloropropene can proceed via two different pathways, leading to a mixture of products.

-

Path A (Kinetic Control): Nucleophilic attack by the more polarizable and softer sulfur atom results in the formation of the allylic thiocyanate, 2-chloro-3-thiocyanatopropene. This is often the kinetically favored product, especially at lower temperatures.

-

Path B (Thermodynamic Control): Nucleophilic attack by the harder nitrogen atom yields the desired 2-chloro-3-isothiocyanatopropene.

Crucially, the initially formed allylic thiocyanate can undergo a[8][8]-sigmatropic rearrangement to the more thermodynamically stable allylic isothiocyanate.[9] This isomerization is often facilitated by heat.[1][10] Therefore, the synthetic strategy must be designed to exploit this equilibrium to drive the reaction toward the desired isothiocyanate product.

Strategic Pillars for a Successful Synthesis

Optimizing the synthesis of 2-chloro-3-isothiocyanatopropene requires careful consideration of several experimental parameters. The choices made directly influence reaction rate, selectivity, and overall yield.

Selection of the Thiocyanate Salt

Both sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) are commonly used.[8][9] The choice often depends on factors like cost, purity, and solubility in the chosen solvent system. Sodium thiocyanate is frequently cited in established procedures.[1][3][8]

The Critical Role of the Solvent

A polar aprotic solvent is highly recommended for this reaction. Solvents like acetonitrile are ideal because they effectively solvate the cation (e.g., Na⁺) of the thiocyanate salt while leaving the [SCN]⁻ anion relatively free and highly nucleophilic.[1][3][11] This enhances the reaction rate compared to nonpolar or protic solvents.

Enhancing Reactivity with Phase-Transfer Catalysis (PTC)

In industrial settings or when aiming for solvent-free or reduced-solvent conditions, phase-transfer catalysis is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium salt like methyl trioctyl ammonium chloride, facilitates the transport of the thiocyanate anion from the solid or aqueous phase into the organic phase where the 2,3-dichloropropene resides.[8][11] This dramatically increases the reaction rate by overcoming the mutual insolubility of the reactants.[12] A patent describes reacting 2,3-dichloropropene with a thiocyanate in the presence of a PTC with little to no diluent, which is an efficient approach.[8]

Driving the Reaction: Thermal Isomerization

As established, heating is the key to ensuring the final product is the desired isothiocyanate. Protocols often involve an initial period of reflux to allow the nucleophilic substitution to occur, followed by a dedicated heating step to drive the isomerization of any formed thiocyanate to the more stable isothiocyanate.[1][2] One method describes heating the residue in an oil bath to 140°C for one hour after initial reaction and filtration.[1]

Detailed Experimental Protocol

This protocol synthesizes the best practices from available literature to provide a robust and reproducible method.

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Purity | Notes |

| 2,3-Dichloropropene | C₃H₄Cl₂ | 78-88-6 | ≥98% | Starting material. |

| Sodium Thiocyanate | NaSCN | 540-72-7 | ≥98% | Nucleophile source. Must be dry. |

| Acetonitrile (MeCN) | C₂H₃N | 75-05-8 | Anhydrous | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Reagent Grade | Used for workup/filtration. |

| Phase-Transfer Catalyst | e.g., TBAB | 1643-19-2 | ≥98% | Optional, but recommended. |

Reaction Setup

-

A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Heating mantle or oil bath for temperature control.

-

Standard glassware for filtration and distillation.

Step-by-Step Procedure

-

Reactor Charging: To the reaction flask under a nitrogen atmosphere, add sodium thiocyanate (1.1 equivalents) and anhydrous acetonitrile. Begin stirring to form a slurry.

-

Substrate Addition: Add 2,3-dichloropropene (1.0 equivalent) to the slurry. If using a phase-transfer catalyst, add it now (0.02-0.05 equivalents).

-

Initial Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3.5 to 4 hours.[1][3] Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.

-

Solvent Removal & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble sodium chloride byproduct and any unreacted sodium thiocyanate.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

-

Secondary Filtration (Optional): The residue may be dissolved in a solvent like dichloromethane, and filtered again to remove any remaining insolubles.[1] The solvent is then removed by concentration.

-

Thermal Isomerization: Heat the concentrated crude residue in an oil bath at 120-140°C for 1-2 hours.[1] This step is critical to convert the thiocyanate isomer to the desired isothiocyanate.

-

Purification: The final product is purified by vacuum distillation to yield 2-chloro-3-isothiocyanatopropene as a colorless liquid.[1][2]

Product Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNS | [1][4] |

| Molecular Weight | 133.60 g/mol | [1][13] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 73-76°C @ 2.4 kPa | [1][3] |

| Key IR Signal (-N=C=S) | ~2080–2110 cm⁻¹ (strong, characteristic) | [7] |

Critical Safety and Handling Protocols

2-Chloro-3-isothiocyanatopropene is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

-

Toxicity: The compound is classified as toxic if swallowed, highly toxic in contact with skin, and potentially fatal if inhaled.[1] It can cause severe skin corrosion and eye damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[1] For handling significant quantities or during distillation, respiratory protection may be necessary.[1]

-

Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-chloro-3-isothiocyanatopropene from 2,3-dichloropropene is a prime example of controlling product selectivity in a reaction involving an ambident nucleophile. By understanding the underlying mechanism, a successful outcome can be achieved. The key strategic elements are the use of a polar aprotic solvent, such as acetonitrile, and the application of a post-reaction thermal isomerization step to convert the kinetically favored thiocyanate byproduct into the thermodynamically stable and desired isothiocyanate. The optional inclusion of a phase-transfer catalyst can further enhance reaction efficiency. Adherence to the detailed protocol and strict observation of safety measures will ensure a high-yield and safe synthesis of this valuable chemical intermediate.

References

- Google Patents. (n.d.). CN102452967A - Method for synthesizing high-content allyl isothiocyanate.

- Google Patents. (n.d.). US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.

-

LookChem. (n.d.). Cas 14214-31-4, 2-chloro-3-isothiocyanato-prop-1-ene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of allylic thiocyanates and novel 1,3-thiazin-4-ones from 2-(bromomethyl)alkenoates and S-nucleophiles in aqueous medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Retrieved from [Link]

- Google Patents. (n.d.). WO2012146569A1 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.

- Google Patents. (n.d.). KR100676892B1 - Synthesis method for allyl isothiocyanate.

-

Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 2-chloro-3-isothiocyanato-prop-1-ene | 14214-31-4 [chemicalbook.com]

- 4. CAS 14214-31-4: 2-Chloro-3-isothiocyanato-1-propene [cymitquimica.com]

- 5. Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate - Google Patents [patents.google.com]

- 9. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]

- 11. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]

- 12. WO2012146569A1 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate - Google Patents [patents.google.com]

- 13. 2-Chloro-3-isothiocyanatopropene 14214-31-4 [sigmaaldrich.com]

The Dual-Faceted Reactivity of 2-Chloroallyl Isothiocyanate: A Technical Guide for Synthetic Chemists

Abstract

2-Chloroallyl isothiocyanate stands as a versatile and highly reactive building block in modern organic synthesis. Its unique molecular architecture, featuring two distinct electrophilic centers—the isothiocyanate carbon and the allylic carbon bearing a chlorine atom—endows it with a rich and tunable reactivity profile. This technical guide provides an in-depth exploration of the reactivity of 2-chloroallyl isothiocyanate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactions with a variety of nucleophiles, and its utility in the construction of diverse heterocyclic scaffolds. Mechanistic rationale and detailed experimental protocols are provided to empower chemists to harness the full synthetic potential of this valuable reagent.

Introduction: Unveiling a Bifunctional Reagent

Isothiocyanates (R-N=C=S) are a well-established class of reactive intermediates, prized for their ability to participate in a wide array of chemical transformations, most notably in the synthesis of nitrogen- and sulfur-containing heterocycles.[1] The introduction of a 2-chloroallyl group imparts a second layer of reactivity, creating a molecule with two distinct electrophilic sites. This "ambident electrophilicity" is the cornerstone of 2-chloroallyl isothiocyanate's utility, allowing for sequential or domino reactions to construct complex molecular architectures.

The molecule's reactivity can be broadly categorized into two primary modes:

-

Nucleophilic attack at the isothiocyanate carbon: This is the canonical reaction of isothiocyanates, leading to the formation of thiourea and dithiocarbamate derivatives upon reaction with amines and thiols, respectively.[2]

-

Nucleophilic substitution at the allylic carbon: The allylic chloride is susceptible to displacement by nucleophiles, providing a handle for further functionalization.

The interplay between these two reactive centers is a key theme in the chemistry of 2-chloroallyl isothiocyanate, enabling elegant and efficient routes to a variety of heterocyclic systems.

Synthesis of 2-Chloroallyl Isothiocyanate

The most common and industrially viable synthesis of 2-chloroallyl isothiocyanate involves the reaction of 2,3-dichloro-1-propene with a thiocyanate salt, such as sodium or ammonium thiocyanate.[3][4] This reaction is typically carried out in the presence of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases.

An important aspect of this synthesis is the potential for the formation of the isomeric 2-chloroallyl thiocyanate. The thiocyanate isomer can rearrange to the more thermodynamically stable isothiocyanate, particularly at elevated temperatures.[4] Distillation of the crude reaction mixture often promotes this rearrangement, leading to higher yields of the desired isothiocyanate.[3]

Experimental Protocol: Synthesis of 2-Chloroallyl Isothiocyanate

Materials:

-

2,3-dichloro-1-propene

-

Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH₄SCN)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

-

Water

-

Organic solvent (e.g., dichloromethane or toluene for extraction)

Procedure:

-

To a stirred mixture of 2,3-dichloro-1-propene and a phase transfer catalyst in water, add the thiocyanate salt portion-wise.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.[3]

-

After completion, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which may be a mixture of the isothiocyanate and thiocyanate isomers.

-

Purify and isomerize the product by fractional distillation under reduced pressure.[3]

Causality Behind Experimental Choices:

-

Phase Transfer Catalyst: The use of a phase transfer catalyst is crucial for bringing the water-soluble thiocyanate salt into the organic phase where the 2,3-dichloro-1-propene resides, thus accelerating the reaction rate.

-

Heating: Heating not only increases the reaction rate but also facilitates the isomerization of the initially formed 2-chloroallyl thiocyanate to the desired isothiocyanate.

Reactivity Profile: A Tale of Two Electrophiles

The synthetic versatility of 2-chloroallyl isothiocyanate stems from its two distinct electrophilic centers. The choice of nucleophile, reaction conditions, and stoichiometry can be manipulated to selectively target one site over the other or to engage both in a sequential or concerted manner.

Reactions at the Isothiocyanate Group: Formation of Thioureas and Related Derivatives

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes attack by a wide range of nucleophiles.

Primary and secondary amines react rapidly with 2-chloroallyl isothiocyanate to form the corresponding N-(2-chloroallyl)thioureas.[5] This reaction is typically fast and can be carried out at room temperature in a variety of organic solvents.[5] The resulting thioureas are stable compounds and often serve as key intermediates for the synthesis of various heterocyclic systems.[6]

Materials:

-

2-Chloroallyl isothiocyanate

-

Aniline

-

Ethanol or Acetonitrile

Procedure:

-

Dissolve aniline (1.0 eq) in ethanol in a round-bottom flask.

-

To this solution, add 2-chloroallyl isothiocyanate (1.05 eq) dropwise at room temperature with stirring.

-

The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Thiols react with 2-chloroallyl isothiocyanate to form dithiocarbamates. The reaction with thiols, particularly under basic conditions, is generally very fast.[1] The reaction of isothiocyanates with the thiol group of cysteine is a notable example in biological systems and highlights the high reactivity of the isothiocyanate moiety towards soft nucleophiles.[7]

Reactions at the Allylic Carbon: Nucleophilic Substitution

The chlorine atom on the allylic position is a good leaving group, making this carbon atom susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position.

Intramolecular Cyclizations: A Gateway to Heterocycles

The true synthetic power of 2-chloroallyl isothiocyanate is realized when both electrophilic centers are utilized in a concerted or sequential manner, often leading to the formation of heterocyclic rings. The initial product of the reaction with a nucleophile at the isothiocyanate group can contain a nucleophilic center that subsequently attacks the allylic carbon, leading to intramolecular cyclization.